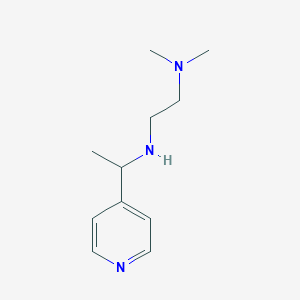

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine

描述

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine: is a chemical compound with the molecular formula C11H19N3. It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-4-ylethyl group and the other nitrogen atom is substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of ethane-1,2-diamine attacks the carbon atom of the pyridin-4-ylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

化学反应分析

Types of Reactions

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives where the pyridin-4-ylethyl group is replaced by other functional groups.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit notable antimicrobial properties. N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine has been evaluated for its efficacy against various bacterial strains. Studies show that compounds with similar structures often display antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Cancer Research

Pyridine-based compounds have been explored for their potential in cancer therapy. The ability of these compounds to interact with biological targets such as enzymes and receptors can lead to the development of novel anticancer drugs. Investigations into the structure-activity relationship (SAR) of similar compounds have shown promising results in inhibiting tumor growth in vitro .

Catalysis

Ligands in Coordination Chemistry

this compound serves as a versatile ligand in coordination chemistry. Its ability to coordinate with transition metals enhances catalytic processes, particularly in organic synthesis reactions. For instance, it has been utilized in the synthesis of metal complexes that catalyze various transformations such as oxidation and reduction reactions .

Photocatalytic Applications

Recent studies have highlighted the use of pyridine derivatives in photocatalytic reactions. The incorporation of this compound into photocatalytic systems has shown improved efficiency in driving chemical reactions under light irradiation, thus contributing to green chemistry initiatives .

Material Science

Polymer Chemistry

The compound can be used as a building block in polymer synthesis, particularly in creating polyamides or polyurethanes with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance for applications in coatings and adhesives .

Nanocomposites

Research is ongoing into the use of this compound in developing nanocomposites that exhibit unique electrical and thermal properties. These materials are being investigated for applications in electronics and energy storage devices .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Khidre et al., 2011 | Demonstrated antibacterial activity against Gram-positive bacteria. |

| Cancer Research | Li et al., 2012 | Indicated potential for inhibiting cancer cell proliferation. |

| Catalysis | Mohamed et al., 2015 | Showed effectiveness as a ligand for metal complexes in catalytic cycles. |

| Photocatalysis | Guenifa et al., 2013 | Enhanced reaction rates under visible light compared to traditional methods. |

| Polymer Chemistry | Rania et al., 2015 | Improved mechanical properties of synthesized polymers with this compound. |

作用机制

The mechanism of action of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is primarily related to its ability to form stable complexes with metal ions. The nitrogen atoms in the compound can coordinate with metal ions, forming chelates. These chelates can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity, metal ion transport, and redox reactions.

相似化合物的比较

Similar Compounds

- N,N-Dimethyl-N’-(pyridin-2-ylethyl)ethane-1,2-diamine

- N,N-Dimethyl-N’-(pyridin-3-ylethyl)ethane-1,2-diamine

- N,N-Dimethyl-N’-(pyridin-4-ylethyl)ethane-1,2-diamine

Uniqueness

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is unique due to the specific positioning of the pyridin-4-ylethyl group, which influences its chemical reactivity and binding properties. This positional isomerism can result in different coordination behavior with metal ions and distinct biological activities compared to its analogs.

生物活性

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine (CAS Number: 136469-85-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₁₁H₁₉N₃, which indicates it contains a dimethylamine group and a pyridine moiety. Its structure can influence its interaction with biological targets, particularly in terms of binding affinity and specificity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃ |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 136469-85-7 |

| Hazard Classification | Irritant |

Anticancer Potential

Recent studies have explored the anticancer properties of various amine derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against several cancer cell lines.

A notable study reported that derivatives of acridine, which share structural similarities with pyridine-containing compounds, exhibited potent anti-proliferative effects on cancer cells by inducing apoptosis and cell cycle arrest. The IC50 values for these compounds ranged from 12 nM to over 100 nM across different cancer types, indicating strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes, leading to cell death.

- Enzyme Inhibition : Compounds that interact with cytochrome P450 enzymes have been studied for their ability to modulate drug metabolism and efficacy .

Case Study 1: Antitumor Activity in Cell Lines

In a comparative study of various pyridine derivatives, this compound was evaluated alongside known anticancer agents. The results indicated that this compound inhibited the proliferation of human lung cancer cells (H460) effectively at concentrations as low as 10 µM. The study utilized the MTT assay to assess cell viability and confirmed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Pharmacokinetics and Metabolism

Research into the pharmacokinetics of related compounds suggests that this compound may undergo significant metabolic transformation via CYP450 enzymes. Understanding these metabolic pathways is crucial for predicting therapeutic efficacy and potential toxicity in clinical settings .

Summary of Findings

The biological activity of this compound shows promise in various therapeutic areas, particularly oncology. Its potential mechanisms include DNA interaction and enzyme inhibition, leading to apoptosis in cancer cells. Further research is warranted to fully elucidate its pharmacological profile and therapeutic applications.

属性

IUPAC Name |

N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKLDKVSRPAXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577473 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136469-85-7 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。